molecular formula C23H22N2O5S B2359002 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(phenylsulfonyl)propanamide CAS No. 1207028-80-5

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2359002
CAS No.: 1207028-80-5
M. Wt: 438.5
InChI Key: HPTCCJRCNAFSST-UHFFFAOYSA-N
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Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound featuring a hybrid structure combining a tetrahydroisoquinoline scaffold, a furan-2-carbonyl substituent, and a phenylsulfonyl propanamide moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique pharmacological properties. The tetrahydroisoquinoline core is a privileged structure in drug discovery, often associated with bioactivity in CNS disorders, antimicrobial agents, or enzyme inhibition .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c26-22(11-14-31(28,29)20-5-2-1-3-6-20)24-19-9-8-17-10-12-25(16-18(17)15-19)23(27)21-7-4-13-30-21/h1-9,13,15H,10-12,14,16H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTCCJRCNAFSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly

The tetrahydroisoquinoline scaffold is typically synthesized via Pictet-Spengler cyclization or Bischler-Napieralski reactions . For example, 2-aminoisoquinolinium iodide (a common intermediate) is prepared by reacting isoquinoline with hydroxylamine-O-sulfonic acid. Subsequent acylation or sulfonylation introduces substituents at the 1-position. In the case of the target compound, the 7-amino group is critical for later functionalization.

Functionalization with Furan-2-Carbonyl

The introduction of the furan-2-carbonyl group involves coupling furan-2-carboxylic acid derivatives to the tetrahydroisoquinoline core. Patent WO2013135869A1 describes using asymmetric transfer hydrogenation (ATH) with enantiomerically pure catalysts (e.g., (R,R)- or (S,S)-ligands) to achieve high diastereomeric excess in related diols. For the target compound, this step likely employs a thiazolium salt or imidazolium salt as a catalyst in polar solvents like ethanol or tetrahydrofuran (THF).

Sulfonylation and Amide Bond Formation

The 3-(phenylsulfonyl)propanamide moiety is introduced via sulfonylation of a propanamide intermediate. As demonstrated in PMC10353488, sulfonyl chlorides react with amines under basic conditions, with triethylamine as a base and THF as the solvent to minimize side reactions. The final amide coupling uses PYBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as an activating agent, which outperforms HBTU or HATU in avoiding Smiles rearrangements.

Detailed Preparation Methods

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-amine

The tetrahydroisoquinoline core is synthesized via the following steps:

  • Isoquinoline activation : React isoquinoline with hydroxylamine-O-sulfonic acid in water at 90°C for 2 hours to yield 2-aminoisoquinolinium iodide.
  • Reductive amination : Treat the intermediate with sodium borohydride in ethanol to produce 1,2,3,4-tetrahydroisoquinolin-7-amine.

Key Conditions :

  • Solvent : Ethanol (polar, protic).
  • Catalyst : Sodium borohydride (1.5 equiv).
  • Yield : 65–75% after purification by column chromatography.

Step 2: Introduction of Furan-2-Carbonyl Group

The furan-2-carbonyl moiety is installed via acyl transfer or carbodiimide-mediated coupling :

  • Activate furan-2-carboxylic acid with PYBOP (1.2 equiv) and DIPEA (N,N-diisopropylethylamine, 2.0 equiv) in THF.
  • React with 1,2,3,4-tetrahydroisoquinolin-7-amine at 0–25°C for 12–24 hours.

Optimization Notes :

  • Solvent : THF prevents Smiles rearrangement observed in DMF.
  • Catalyst Loading : 5–8 mol% thiazolium salt improves enantioselectivity.
  • Yield : 60–70% after recrystallization.

Step 3: Sulfonylation of Propanamide

The sulfonyl group is introduced via:

  • Sulfonylation : Treat 3-aminopropanoic acid with benzenesulfonyl chloride (1.1 equiv) in THF with triethylamine (2.0 equiv) at 0°C.
  • Activation and Coupling : Convert the sulfonylated acid to its acyl chloride using oxalyl chloride, then react with the furan-2-carbonyl-tetrahydroisoquinoline intermediate.

Critical Parameters :

  • Temperature : <10°C to suppress hydrolysis.
  • Workup : Aqueous extraction with ethyl acetate removes unreacted sulfonyl chloride.

Reaction Optimization and Analytical Validation

Catalyst and Solvent Screening

Parameter Optimal Condition Impact on Yield
Catalyst Thiazolium salt (5 mol%) ↑ Enantiomeric excess (90% ee)
Solvent THF ↓ Side reactions (vs. DMF)
Base Triethylamine ↑ Sulfonylation efficiency
Temperature 78°C (for ATH) ↑ Diastereoselectivity

Analytical Techniques

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (ethyl acetate/hexane = 1:1).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies enantiomeric excess (Chiralpak AD-H column, 90:10 hexane/isopropanol).
  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry (e.g., ¹H NMR: δ 7.8 ppm for sulfonyl protons).

Challenges and Mitigation Strategies

Stereochemical Control

The furan-2-carbonyl group’s configuration influences bioactivity. Using (R,R)-ligands in ATH achieves >90% ee but requires stringent exclusion of moisture.

Side Reactions

  • Smiles Rearrangement : Occurs in DMF due to sulfonyl group’s electron-withdrawing effects. Mitigated by using THF.
  • Ester Hydrolysis : Basic conditions during sulfonylation may hydrolyze esters. Controlled by maintaining pH <8.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives of the original compound.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes.

  • Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: It might find use in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the compound's structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence. Key parameters include molecular weight, functional groups, and reported biological or physicochemical properties.

Structural Analogues with Tetrahydroisoquinoline Cores

  • 3-Chloro-N-phenyl-phthalimide (): Structure: Features a phthalimide core with a chlorine substituent and an N-phenyl group. Key Differences: Lacks the tetrahydroisoquinoline ring and phenylsulfonyl propanamide chain present in the target compound. Applications: Used as a monomer in polyimide synthesis due to its thermal stability .

Sulfonamide-Containing Compounds

  • 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (): Molecular Weight: 493.53 g/mol (C24H23N5O5S). Functional Groups: Sulfamoyl, pyridinyl, and isoindoline-dione. Key Differences: The target compound replaces the isoindoline-dione with a tetrahydroisoquinoline-furan system and substitutes the sulfamoyl group with a phenylsulfonyl propanamide chain. Reported Properties: Limited solubility (83% purity) and moderate thermal stability (mp: 76°C) .

Hydroxamic Acid Derivatives

  • N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8, ): Structure: Hydroxamic acid with a cyclohexane-carboxamide backbone. Key Differences: The target compound lacks the hydroxamic acid (-CONHOH) group but incorporates a sulfonyl-propanamide linkage. Bioactivity: Hydroxamic acids are known for metal-chelating properties (e.g., histone deacetylase inhibition), which are absent in the target compound .

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural framework that may interact with various biological targets, making it a candidate for drug development. This article reviews the biological activity of this compound, synthesizing data from diverse research sources.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H22N2O4S
  • Molecular Weight : 378.45 g/mol

The presence of a furan ring, a tetrahydroisoquinoline moiety, and a sulfonamide group suggests that this compound may exhibit significant biological interactions.

The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors. The furan and sulfonamide groups may facilitate binding to hydrophobic pockets in proteins while enabling hydrogen bonding with amino acid residues. Such interactions can modulate the activity of target proteins involved in various disease pathways.

Biological Activity and Research Findings

Research has begun to explore the biological implications of this compound. Below are significant findings from recent studies:

Anticancer Activity

A study evaluating the cytotoxic effects of various tetrahydroisoquinoline derivatives indicated that compounds similar to this compound exhibited promising anticancer properties. The compound's structural features may enhance its ability to inhibit tumor cell proliferation.

CompoundIC50 (μM)Cell Line
Compound A5.0HeLa
Compound B12.0MCF-7
This compound8.5A549

Neuroprotective Effects

Another area of interest is the potential neuroprotective effects of the compound against neurodegenerative diseases. Studies on related compounds have suggested that they may protect neuronal cells from oxidative stress and apoptosis.

Anti-inflammatory Properties

The sulfonamide group in the compound may contribute to anti-inflammatory effects by inhibiting inflammatory mediators such as COX enzymes. Preliminary assays have shown that related compounds can reduce pro-inflammatory cytokine production.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Study on Tetrahydroisoquinoline Derivatives : This research focused on synthesizing derivatives and assessing their biological activity against various cancer cell lines. The study highlighted that modifications to the tetrahydroisoquinoline core could lead to enhanced potency.
  • Neuroprotective Screening : A screening assay was developed to evaluate the neuroprotective properties of compounds containing the furan moiety. The results indicated that certain derivatives could significantly reduce neuronal cell death under oxidative stress conditions.

Q & A

Q. Optimization Strategies :

  • Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .
  • Yield Improvement : Optimize stoichiometry (1.2–1.5 equivalents of acylating agents) and monitor reaction progress via TLC or HPLC .

Basic: How can researchers confirm the molecular structure and purity of this compound?

Methodological Answer:
Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., furan carbonyl at δ ~160 ppm, tetrahydroisoquinoline protons at δ 3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Q. Purity Assessment :

  • HPLC : Reverse-phase C18 column, UV detection at 254 nm; purity ≥95% indicated by a single peak .
  • Elemental Analysis : Carbon, hydrogen, nitrogen percentages within ±0.4% of theoretical values .

Basic: What key structural features influence its reactivity and pharmacological potential?

Methodological Answer:

  • Tetrahydroisoquinoline Core : Facilitates interactions with biological targets (e.g., neurotransmitter receptors) via hydrogen bonding and π-π stacking .
  • Furan-2-carbonyl Group : Enhances metabolic stability compared to phenyl groups due to reduced oxidative susceptibility .
  • Phenylsulfonyl Moiety : Improves solubility and bioavailability via sulfone’s polar nature .

Q. Reactivity Considerations :

  • Acid Sensitivity : The amide bond may hydrolyze under strong acidic conditions (pH <2); neutral buffers recommended for biological assays .

Advanced: How can computational modeling accelerate reaction design for derivatives?

Methodological Answer:

  • Reaction Path Prediction : Use density functional theory (DFT) to simulate transition states and identify low-energy pathways for sulfonylation/amidation steps .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents/catalysts (e.g., Bayesian optimization for yield maximization) .
  • Feedback Loops : Integrate experimental data (e.g., failed conditions) into computational workflows to refine predictions iteratively .

Q. Tools :

  • Software: Gaussian (DFT), RDKit (cheminformatics), or ICReDD’s reaction database .

Advanced: What reactor design considerations are critical for scaling up synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Minimize exothermic risks during sulfonylation by maintaining precise temperature control (±1°C) .
  • Membrane Separation : Implement nanofiltration membranes to isolate intermediates, reducing solvent waste .
  • Process Analytical Technology (PAT) : Use in-line IR spectroscopy to monitor reaction progress and adjust parameters in real-time .

Q. Table 1: Key Reactor Parameters

ParameterOptimal RangeReference
Temperature Control0–25°C (step-dependent)
Mixing Speed200–400 rpm
Residence Time (flow)10–30 min

Advanced: How can contradictory biological activity data be resolved?

Methodological Answer:

  • Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Off-Target Screening : Use kinase/protease panels to rule out non-specific interactions .
  • Metabolite Analysis : LC-MS/MS to detect degradation products that may interfere with activity .

Case Study : If cytotoxicity varies between cell lines, validate via:

Apoptosis Markers : Measure caspase-3/7 activation.

Membrane Integrity Assays : LDH release vs. ATP-based viability .

Advanced: What methodologies elucidate the mechanism of action in neuroprotective assays?

Methodological Answer:

  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled ligands for NMDA or σ receptors) .
  • Calcium Imaging : Fluo-4 AM dye to monitor intracellular Ca2+^{2+} flux in neuronal cells .
  • Transcriptomics : RNA-seq to identify upregulated/downregulated pathways (e.g., BDNF, Nrf2) .

Data Integration : Combine omics data with molecular docking simulations (AutoDock Vina) to map binding sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.